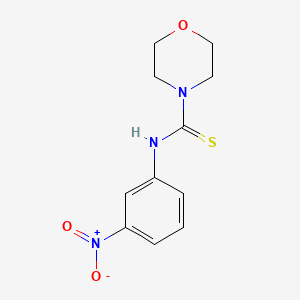![molecular formula C16H17N3O2S B5701073 N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5701073.png)
N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-3-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({2-[(4-methylphenyl)thio]propanoyl}oxy)-3-pyridinecarboximidamide, also known as MPTPPI, is a chemical compound that has been of interest in scientific research due to its potential applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-3-pyridinecarboximidamide has been studied for its potential applications in the treatment of cancer and other diseases. Research has shown that N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-3-pyridinecarboximidamide has anti-tumor properties and can inhibit the growth of cancer cells in vitro. Additionally, N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-3-pyridinecarboximidamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
Wirkmechanismus
The exact mechanism of action of N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-3-pyridinecarboximidamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-3-pyridinecarboximidamide is thought to inhibit the activity of protein kinases, which play a key role in the regulation of cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-3-pyridinecarboximidamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-3-pyridinecarboximidamide has been shown to inhibit the growth of tumors in animal models. In terms of its physiological effects, N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-3-pyridinecarboximidamide has been shown to reduce inflammation in animal models of arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-3-pyridinecarboximidamide in lab experiments is its specificity for certain enzymes, which allows researchers to study the effects of inhibiting these enzymes without affecting other cellular processes. However, one limitation of using N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-3-pyridinecarboximidamide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-3-pyridinecarboximidamide. One area of interest is the development of more potent and selective inhibitors of the enzymes targeted by N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-3-pyridinecarboximidamide. Additionally, research could focus on the use of N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-3-pyridinecarboximidamide in combination with other drugs to enhance its anti-tumor or anti-inflammatory effects. Finally, further studies are needed to determine the safety and efficacy of N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-3-pyridinecarboximidamide in humans, which could lead to its development as a potential therapeutic agent.
Synthesemethoden
N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-3-pyridinecarboximidamide can be synthesized using a multi-step process that involves the reaction of 4-methylthiophenol with 2-bromo-2-methylpropionic acid to form 2-[(4-methylphenyl)thio]propanoic acid. This acid is then reacted with 3-pyridinecarboximidamide in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) to form N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-3-pyridinecarboximidamide.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(4-methylphenyl)sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11-5-7-14(8-6-11)22-12(2)16(20)21-19-15(17)13-4-3-9-18-10-13/h3-10,12H,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLFNXMAXGJWKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2-chlorophenoxy)acetohydrazide](/img/structure/B5700993.png)
![2-[(5-methyl-2-thienyl)carbonyl]-N-1-naphthylhydrazinecarbothioamide](/img/structure/B5700995.png)
![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B5700998.png)
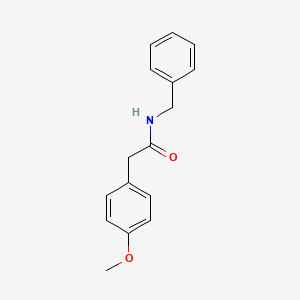
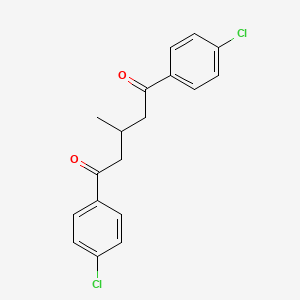
![2-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5701029.png)


![4-(3-{[{2-[1-(3-bromo-4-methoxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5701050.png)
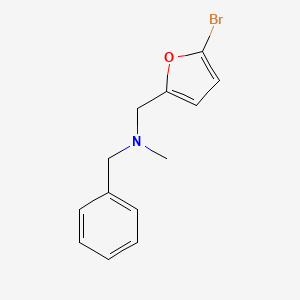
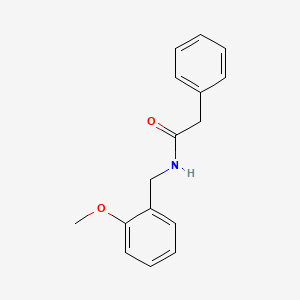
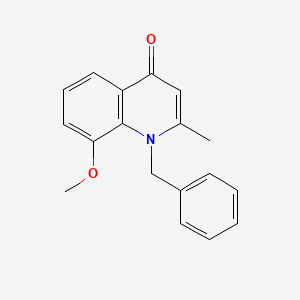
![methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5701078.png)
